3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O2S with a molecular weight of 336.41 g/mol. The structure consists of an oxadiazole ring substituted with a thiophene group and an imidazole sulfonamide moiety, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Imidazole Sulfonamide : The initial step involves the reaction between 1-ethyl-2-methylimidazole and sulfonyl chloride.
- Pyrrolidine Formation : This intermediate is then reacted with pyrrolidine derivatives to introduce the pyrrolidinyl group.
- Oxadiazole Ring Closure : Finally, cyclization reactions form the oxadiazole structure, yielding the target compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds featuring imidazole and oxadiazole structures. While specific data on this compound's activity is limited, related derivatives have shown promising results against various bacterial strains.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Moderate Inhibition |
Candida albicans | Low Activity |
In a study involving related compounds, it was found that modifications in the imidazole and oxadiazole moieties significantly impacted antimicrobial efficacy, suggesting that structural variations could enhance activity against resistant strains .
Anticancer Activity
The anticancer potential of compounds containing oxadiazole rings has been documented in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
HeLa (Cervical Cancer) | 18 |
Research indicates that oxadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into structurally similar compounds revealed that modifications to the imidazole ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent effects on biological activity .
- Anticancer Screening : A screening of various oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that compounds with electron-withdrawing groups tended to show higher activity, suggesting a potential strategy for optimizing drug design .
Propiedades
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-3-20-10-14(17-11(20)2)26(22,23)21-7-6-12(9-21)15-18-16(24-19-15)13-5-4-8-25-13/h4-5,8,10,12H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIZKMGLDJJWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.